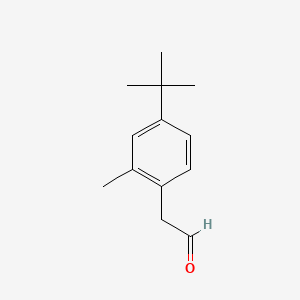![molecular formula C18H19N3O6S2 B12646810 Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[1-[(2-メチルプロパン-2-イル)オキシカルボニル]ピロール-2-イル]-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルは、複素環式化合物のクラスに属する複雑な有機化合物です。この化合物は、チエノ[3,2-d]ピリミジンコア、ピロール環、メチルスルホニル基を含む独自の構造によって特徴付けられます。潜在的な生物活性と用途から、医薬品化学および有機合成の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
7-[1-[(2-メチルプロパン-2-イル)オキシカルボニル]ピロール-2-イル]-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。出発原料には、多くの場合、チエノ[3,2-d]ピリミジン誘導体、ピロール誘導体、メチルスルホニルクロリドが含まれます。合成経路には以下が含まれる場合があります。
チエノ[3,2-d]ピリミジンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。
ピロール環の導入: このステップには、パラジウム触媒などの試薬を使用したカップリング反応が含まれる場合があります。
メチルスルホニル基の付加: これは、通常、トリエチルアミンなどの塩基の存在下でメチルスルホニルクロリドを使用して行われます。
最終的なエステル化: 最終的なステップでは、メチルエステル基を導入するためにエステル化が行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。温度、圧力、溶媒の選択などの反応条件の最適化は、大規模合成にとって重要です。
化学反応の分析
反応の種類
7-[1-[(2-メチルプロパン-2-イル)オキシカルボニル]ピロール-2-イル]-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルは、さまざまな化学反応を受ける可能性があり、以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にピロール環とチエノ[3,2-d]ピリミジンコアで求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換: アミン、チオール、ハロゲン化物などの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化するとスルホキシドまたはスルホンが生成される可能性があり、還元するとアルコールまたはアミンが生成される可能性があります。
科学研究における用途
7-[1-[(2-メチルプロパン-2-イル)オキシカルボニル]ピロール-2-イル]-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルは、いくつかの科学研究における用途があります。
医薬品化学: この化合物は、その独自の構造と生物活性から、治療剤としての可能性について研究されています。
有機合成: これは、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学的研究: この化合物は、生物学的標的との相互作用とその作用機序を理解するための研究に使用されます。
産業用途: これは、新しい材料と化学プロセスの開発に使用される可能性があります。
科学的研究の応用
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials and chemical processes.
作用機序
7-[1-[(2-メチルプロパン-2-イル)オキシカルボニル]ピロール-2-イル]-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルの作用機序には、生物系における特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用コンテキストによって異なります。
類似の化合物との比較
類似の化合物
独自性
7-[1-[(2-メチルプロパン-2-イル)オキシカルボニル]ピロール-2-イル]-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルは、チエノ[3,2-d]ピリミジンコア、ピロール環、メチルスルホニル基の組み合わせが特徴です。この独自の構造により、他の類似の化合物とは異なる特定の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
- (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- Indole derivatives
- Imidazole derivatives
Uniqueness
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of a thieno[3,2-d]pyrimidine core, a pyrrole ring, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C18H19N3O6S2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19N3O6S2/c1-18(2,3)27-17(23)21-8-6-7-10(21)12-13-11(28-14(12)15(22)26-4)9-19-16(20-13)29(5,24)25/h6-9H,1-5H3 |
InChIキー |
KFOAPIZYSPWNQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


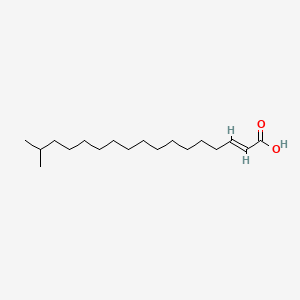

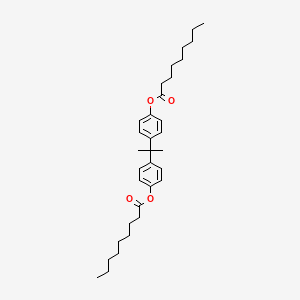
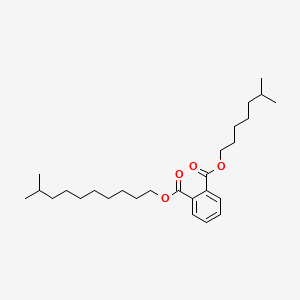

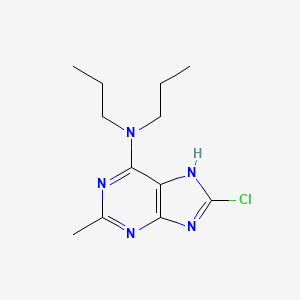
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
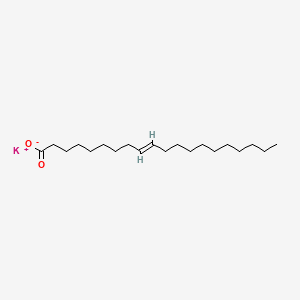

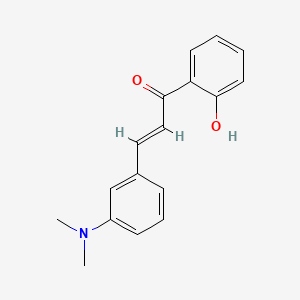

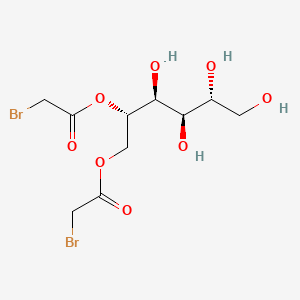
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
